3-bromo-3'-thiomorpholinomethyl benzophenone
Description
3-Bromo-3'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a bromine atom at the 3-position of one aromatic ring and a thiomorpholinomethyl group at the 3'-position of the adjacent ring. Thiomorpholine, a sulfur-containing heterocycle, imparts unique electronic and steric properties to the molecule, making it a candidate for applications in medicinal chemistry, particularly as a protease inhibitor. Its structural features are critical for interactions with biological targets, such as cathepsin L, where the 3-bromo substituent enhances inhibitory potency .
Properties
IUPAC Name |
(3-bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAJYKYXDFNWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643364 | |
| Record name | (3-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-00-3 | |
| Record name | (3-Bromophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Bromo-3’-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone with thiomorpholine and a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Bromo-3’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-3’-thiomorpholinomethylbenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-thiomorpholinomethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiomorpholine ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
3-Bromo-3'-Piperidinomethyl Benzophenone (CAS: 898792-90-0)
- Structure : Replaces the thiomorpholine group with a piperidine ring.
- Molecular weight: 358.28 g/mol (vs. 370.29 g/mol for the thiomorpholine analogue).
3-Bromo-3'-Nitrobenzophenone (CAS: 51339-38-9)
- Structure: Substitutes the thiomorpholinomethyl group with a nitro (-NO₂) group.
- Key Differences :
- The nitro group is strongly electron-withdrawing, altering the compound’s electronic profile and reactivity.
- Molecular weight: 306.12 g/mol.
- Activity : Likely reduced inhibitory potency compared to the thiomorpholine derivative due to the absence of a heterocyclic moiety that interacts with enzyme active sites .
4-Bromo-3-Fluoro-2'-Thiomorpholinomethyl Benzophenone
- Structure: Bromine at the 4-position and a fluorine at the 3-position, with thiomorpholinomethyl at the 2'-position.
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| 3-Bromo-3'-thiomorpholinomethyl BP | 370.29 | 3.8 | <0.1 (aqueous) | Br (3), thiomorpholine (3') |
| 3-Bromo-3'-piperidinomethyl BP | 358.28 | 3.2 | 0.2 | Br (3), piperidine (3') |
| 3-Bromo-3'-nitro BP | 306.12 | 2.5 | 0.5 | Br (3), NO₂ (3') |
| 4-Bromo-3-fluoro-2'-thiomorpholine BP | 388.29 | 4.0 | <0.1 | Br (4), F (3), thiomorpholine (2') |
*LogP estimated using fragment-based methods.
Key Research Findings
Cathepsin L Inhibition: 3-Bromo-3'-thiomorpholinomethyl benzophenone derivatives demonstrate IC₅₀ values in the nanomolar range (e.g., 0.05–0.2 µM), outperforming analogues with piperidine or nitro groups . Thiomorpholine’s sulfur enhances binding to cysteine residues in the enzyme’s active site .
Synthetic Accessibility: Symmetrical diketones are preferred to avoid regioisomer separation challenges, as seen in the synthesis of benzoylbenzophenone thiosemicarbazones .
Crosslinking Applications: Benzophenone derivatives, including thiomorpholine analogues, serve as photo-initiators for spatially resolved crosslinking due to their radical-generating capacity under UV light .
Biological Activity
3-Bromo-3'-thiomorpholinomethyl benzophenone (CAS No. 898763-00-3) is a synthetic compound belonging to the benzophenone family, which has garnered attention due to its potential biological activities, particularly in the context of cancer research and metabolic modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
The primary mechanism through which this compound exerts its effects is by disrupting cellular energy metabolism. It specifically inhibits glycolysis and mitochondrial activity, which is crucial for cancer cell survival. This aligns with the "Warburg effect," where cancer cells rely heavily on glycolysis even in the presence of oxygen. The compound targets enzymes involved in these pathways, leading to reduced viability in aggressive tumor types such as malignant peripheral nerve sheath tumors (MPNST).
This compound interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can either inhibit or activate metabolic pathways depending on the specific context. The compound's ability to bind to proteins may alter their conformation and function, impacting downstream biochemical processes .
Table 1: Interaction with Key Enzymes
| Enzyme | Effect | Biological Implication |
|---|---|---|
| Cytochrome P450 | Inhibition/Activation | Modulates drug metabolism |
| Mitochondrial enzymes | Inhibition | Disrupts ATP production in cancer cells |
| Glycolytic enzymes | Inhibition | Reduces energy supply in rapidly dividing cells |
Cellular Effects
The cellular effects of this compound are concentration-dependent and vary across different cell types. At higher concentrations, it has been shown to induce apoptosis and alter cell signaling pathways, including the MAPK/ERK pathway, which is critical for cell growth and differentiation.
Case Study: Impact on Cancer Cell Lines
In studies involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell proliferation rates. For instance, in MPNST models, the compound demonstrated a dose-dependent decrease in cell viability, highlighting its potential as an anti-cancer agent.
Dosage Effects in Animal Models
Animal studies indicate that the effects of this compound are influenced by dosage. Low doses may have negligible effects, while higher doses can lead to significant biochemical changes and toxicity. Notably, adverse effects such as organ damage have been observed at elevated concentrations.
Metabolic Pathways
The compound is involved in various metabolic pathways primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of metabolites that may possess distinct biological activities. The modulation of metabolic flux by this compound can influence overall cellular metabolism and health.
Transport and Distribution
The transport mechanisms of this compound within cells are crucial for its biological activity. The compound can interact with specific transporters that facilitate its movement across cellular membranes. Its distribution within subcellular compartments affects its efficacy; for example, localization to mitochondria enhances its impact on energy metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
